molecular formula C10H13N3O2 B2925703 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid CAS No. 1439900-18-1

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B2925703
CAS No.: 1439900-18-1
M. Wt: 207.233
InChI Key: GUEOEYOMIZFFMN-UHFFFAOYSA-N
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Description

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439900-18-1) is a chemical intermediate in medicinal chemistry research. This compound features a pyrimidine core, a privileged scaffold in drug discovery due to its prevalence in nucleic acids and its ability to interact with diverse biological targets . The structure incorporates both hydrogen bond donor/acceptor sites and a hydrophobic cyclobutylmethyl group, making it a valuable template for constructing molecules for structure-activity relationship (SAR) studies. Pyrimidine-based compounds are extensively investigated for their therapeutic potential. A key research application for this chemical series is in the development of novel antitubercular agents . Compounds based on the 6-aminopyrimidine-4-carboxylic acid scaffold have been identified from high-throughput screening and optimized to exhibit activity against Mycobacterium tuberculosis (Mtb), including clinical strains, without showing cross-resistance to conventional front-line drugs . This suggests a novel mechanism of action, distinct from established targets, making it a promising starting point for new therapies against drug-resistant tuberculosis . The compound is provided for research purposes such as hit-to-lead optimization, library synthesis, and investigating new biological pathways. It is supplied with a guaranteed purity of >95% . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyclobutylmethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-4-9(13-6-12-8)11-5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEOEYOMIZFFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group is introduced via nucleophilic substitution, where a cyclobutylmethylamine reacts with a suitable leaving group on the pyrimidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives of the pyrimidine ring.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with potential applications in medicinal chemistry and pharmaceutical research. It features a pyrimidine ring with a cyclobutylmethylamino group at the 6-position and a carboxylic acid group at the 4-position.

Scientific Research Applications

This compound is used in several scientific research fields:

  • Chemistry It serves as a building block for synthesizing more complex molecules. The carboxylic acid moiety can undergo reactions, enabling its use as an intermediate in various synthetic pathways, particularly in drug development.
  • Biology It is investigated for potential biological activities, including antimicrobial and antiviral properties.
  • Medicine It is explored for potential therapeutic applications, particularly in developing new drugs.
  • Industry It is used in the synthesis of specialty chemicals and materials.

Potential Mechanisms of Action

The mechanism of action of this compound involves interaction with specific molecular targets like enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects, though the exact pathways depend on the specific application and context of use. Interaction studies focus on its binding affinity with various biological targets to understand how the compound interacts at the molecular level. Such studies are essential for elucidating the pharmacological profile of this compound.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
6-(Aminomethyl)pyrimidine-4-carboxylic acidAminomethyl group instead of cyclobutylmethylSimpler structure; potential different biological activity
2-Methyl-4-carboxy-pyrimidineMethyl substitution at the 2-positionDifferent substitution pattern affecting reactivity
6-(Cyclopentylmethyl)amino-pyrimidine-4-carboxylic acidCyclopentyl group instead of cyclobutylVariation in ring size may influence binding properties

Mechanism of Action

The mechanism of action of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrimidine-4-carboxylic acid derivatives:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Applications/Properties Reference
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid Cyclobutylmethylamino Not explicitly stated (Inferred: ~C10H13N3O2) ~193–210 (estimated) Synthetic intermediate (pharmaceuticals/agrochemicals)
6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid Tetrahydro-2H-pyran-4-ylamino C10H13N3O3 223.23 Research chemical (potential drug candidate)
6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Aminocyclopyrachlor) Amino, chloro, cyclopropyl C8H8ClN3O2 213.6 Agrochemical (herbicide)
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid Chloro, trifluoromethyl C6H2ClF3N2O2 226.54 Pharmaceutical intermediate
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Hydroxy, phenyl C11H8N2O3 216.19 Biochemical research
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Cyclopropyl, methyl C9H10N2O2 178.19 ACE inhibitor research

Key Comparisons

Tetrahydro-2H-pyran Group: Adds polarity due to the oxygen atom, improving aqueous solubility but possibly reducing passive diffusion . Halogenated Derivatives (e.g., Cl, CF3): Electron-withdrawing groups like chloro and trifluoromethyl increase stability and influence binding to biological targets (e.g., enzymes) .

Biological Activity: ACE Inhibition: Derivatives like 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid (MW 178.19) are explored as antihypertensive agents, where steric and electronic properties of substituents modulate angiotensin-converting enzyme (ACE) binding . Antimicrobial Activity: Pyridyl amides of thieno-pyrimidine-4-carboxylic acids exhibit activity against pathogens, suggesting that substituent polarity and aromaticity impact microbial target interactions . Agrochemical Use: Aminocyclopyrachlor’s chloro and cyclopropyl groups contribute to herbicidal activity by disrupting plant metabolic pathways .

Synthetic Methods :

  • A general protocol for pyrimidine carboxamides involves coupling 6-substituted pyrimidine-4-carboxylic acids with amines using HATU/DIPEA in DMF, followed by purification via chromatography or recrystallization . This method is adaptable to the target compound and its analogs.

Biological Activity

6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid, with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol, is a pyrimidine derivative notable for its potential applications in medicinal chemistry. This compound features a cyclobutylmethylamino group at the 6-position and a carboxylic acid functional group at the 4-position, which contribute to its biological activities.

The compound is classified as an off-white solid and exhibits reactivity due to its functional groups, particularly the carboxylic acid moiety. This allows it to participate in various chemical reactions, making it a versatile intermediate in drug development.

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O₂
Molecular Weight207.23 g/mol
AppearanceOff-white solid
Functional GroupsCarboxylic acid, amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Interaction studies indicate that this compound shows binding affinity with various biological receptors, which is crucial for understanding its pharmacological profile.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to therapeutic effects in various diseases.
  • Receptor Binding: It interacts with receptors involved in cellular signaling pathways, potentially modulating biological responses.

Biological Activity

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Activity:
    • In vitro assays have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain aminopyrimidine derivatives have demonstrated IC50 values comparable to established chemotherapeutics, indicating significant anticancer potential .
    • A study reported that compounds structurally related to this compound exhibited promising results against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells .
  • Anti-inflammatory Effects:
    • Pyrimidine derivatives have been evaluated for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. Some compounds showed IC50 values as low as 0.04 μmol against COX-2, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity:
    • The structural characteristics of this compound suggest potential antimicrobial properties. Similar pyrimidine derivatives have been studied for their ability to inhibit bacterial growth and could be explored further for this activity.

Case Studies

Several research efforts have focused on evaluating the biological activities of pyrimidine derivatives similar to this compound:

  • Study on Anticancer Activity:
    A series of aminopyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The most active compounds were shown to induce apoptosis and inhibit cell proliferation at low concentrations .
  • Anti-inflammatory Research:
    A comparative study evaluated the anti-inflammatory effects of various pyrimidine derivatives, revealing that specific substitutions significantly enhanced COX inhibition compared to standard treatments .

Q & A

Q. What are the key considerations for synthesizing 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves condensation of cyclobutylmethylamine with pyrimidine-4-carboxylic acid derivatives. Key steps include:
  • Catalyst selection : Palladium or copper catalysts are often used to facilitate coupling reactions (e.g., cyclization steps) .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene are preferred to stabilize intermediates .
  • Purity validation : Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC (≥98% purity threshold) should confirm structural integrity .
  • Safety : Follow hazard protocols (e.g., fume hood use, PPE) due to potential toxicity of intermediates .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies cyclobutylmethyl and pyrimidine moieties; chemical shifts near δ 8.5 ppm (pyrimidine protons) and δ 3.2 ppm (cyclobutyl CH₂) are diagnostic .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 222.1) .
  • X-ray crystallography : For definitive stereochemical analysis, though limited by crystal growth challenges in polar derivatives .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard mitigation : Treat as hazardous until proven otherwise. Avoid inhalation/contact; use nitrile gloves and lab coats .
  • Emergency response : Immediate decontamination with water for skin exposure; consult SDS for spill management (e.g., absorbent materials for solids) .
  • Waste disposal : Incinerate in certified facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds .
  • Assay standardization : Use orthogonal assays (e.g., bacterial growth inhibition + mammalian cell viability) to confirm target specificity .
  • Mechanistic studies : Pair phenotypic screens with target engagement assays (e.g., enzyme inhibition kinetics) to distinguish direct vs. off-target effects .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic analysis : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varied substrate concentrations .
  • Theoretical framework : Align with enzyme kinetics models (e.g., competitive vs. non-competitive inhibition) to interpret data .
  • Control experiments : Include inactive analogs (e.g., methyl-substituted pyrimidines) to isolate structural contributions to activity .

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

  • Methodological Answer :
  • Docking simulations : Use software like AutoDock Vina to predict binding poses in target enzymes (e.g., dihydrofolate reductase) .
  • QSAR modeling : Train models on analogs (e.g., cyclopropyl or phenyl derivatives) to identify critical substituents for potency .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to validate binding hypotheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields across studies?

  • Methodological Answer :
  • Parameter optimization : Systematically vary reaction time, temperature, and catalyst loading (e.g., 1–5 mol% Pd) to identify yield-limiting factors .
  • Intermediate monitoring : Use TLC or in-situ IR to detect side reactions (e.g., hydrolysis of cyclobutylmethylamine) .
  • Reproducibility checks : Replicate published protocols with identical reagents (e.g., DMF dried over molecular sieves) to isolate procedural variables .

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